1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol is a synthetic organic compound that serves as a key intermediate in the synthesis of Cobimetinib []. Cobimetinib is a selective inhibitor of mitogen-activated protein kinase kinase (MEK) [], which plays a crucial role in the ERK/MAP kinase cascade, a pathway often dysregulated in various cancers [].
The synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol has been described as a step in the preparation of Cobimetinib []. The process involves several steps, starting with the reaction of (R)-N-Boc-2-piperidinecarboxylic acid with silver nitrate (or mercuric oxide) and bromine water to obtain (R)-N-Boc-2-bromopiperidine []. This is then reacted with magnesium to generate a Grignard reagent, which is subsequently reacted with 1-carbobenzoxy azetidin-3-one []. The resulting product undergoes a series of reactions including deamination protection, amidation with 2,3,4-trifluorobenzoyl chloride, substitution with 2-chloro-4-iodoaniline, and finally, another deamination protection to yield Cobimetinib [].
While a detailed molecular structure analysis dedicated solely to 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol is not available in the provided literature, its structure can be deduced from the described synthesis []. It comprises an azetidine ring with a hydroxyl group at the 3-position and a 2,3,4-trifluorobenzoyl group attached to the nitrogen atom at position 1.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: